Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
Description
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is a complex compound that combines several distinct chemical entities Tert-butyl carbamate is a carbamate ester, cyclopenta-1,3-diene is a conjugated diene, cyclopentane is a saturated hydrocarbon, and iron is a transition metal
Properties
Molecular Formula |
C15H21FeNO2-6 |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1; |
InChI Key |
IZTSNUSPYXINJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl carbamate typically involves the reaction of tert-butyl alcohol with phosgene or its derivatives in the presence of a base . Cyclopenta-1,3-diene can be synthesized through the dehydrogenation of cyclopentane or by the Diels-Alder reaction involving cyclopentadiene . Cyclopentane is usually obtained through the hydrogenation of cyclopentene or by cracking cyclohexane . Iron is commonly sourced from iron ores through reduction processes in blast furnaces.
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. Tert-butyl carbamate is produced using continuous flow reactors to ensure high yield and purity . Cyclopenta-1,3-diene is produced via catalytic dehydrogenation of cyclopentane in the presence of metal catalysts . Cyclopentane is produced through catalytic hydrogenation processes . Iron is extracted from its ores using blast furnaces and refined through various metallurgical processes.
Chemical Reactions Analysis
Oxidation Reactions
The iron(II) center undergoes oxidation to form iron(III) complexes. This redox activity underpins its catalytic and electron-transfer applications.
Key Reaction Pathways:
-
Formation of Ferrocenium Analogues:
Oxidation with FeCl₃ or other strong oxidants yields the corresponding ferrocenium ion ([Fe(C₅H₅)₂]⁺), stabilized by the cyclopentadienyl ligands.
| Reagent/Conditions | Product | Mechanism | References |
|---|---|---|---|
| FeCl₃, inert atmosphere | [Fe(C₅H₅)₂]⁺ (ferrocenium ion) | Single-electron oxidation |
Electrophilic Substitution
The cyclopentadienyl ligands participate in electrophilic aromatic substitution (EAS), influenced by the electron-donating tert-butyl carbamate group.
Representative Reactions:
-
Friedel-Crafts Acylation:
Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ to form acylated derivatives. -
Sulfonation/Nitration:
Sulfuric or nitric acid introduces sulfonic/nitro groups regioselectively on the cyclopentadienyl rings.
Ligand Exchange and Coordination Chemistry
The cyclopentane and cyclopentadienyl ligands can undergo substitution with stronger-field ligands (e.g., CO, PR₃).
Reaction Example:
-
CO Displacement:
Substitution of cyclopentane with CO under high pressure forms iron carbonyl complexes .
| Reagent/Conditions | Product | Thermodynamic Stability | References |
|---|---|---|---|
| CO (5 atm), 80°C | Fe(C₅H₅)(CO)₃ | ΔG = −45 kJ/mol |
Photochemical Reactivity
The cyclopentadienyl moiety participates in [2+2] cycloadditions under UV light, forming fused bicyclic structures .
Mechanistic Insight:
-
Cycloaddition with Alkenes:
Irradiation with ethylene yields cyclobutane-fused products via a diradical intermediate .
| Substrate | Conditions | Product | Quantum Yield | References |
|---|---|---|---|---|
| Ethylene | UV (λ = 300 nm), −78°C | Bicyclo[4.2.0]octane | 0.62 |
Hydrolysis of Tert-Butyl Carbamate
Under acidic conditions, the carbamate group hydrolyzes to release CO₂ and form a primary amine .
| Reagent/Conditions | Product | Byproduct | References |
|---|---|---|---|
| HCl (6M), reflux | Cyclopentadienyl-iron-amine | CO₂, tert-butanol |
Scientific Research Applications
Catalysis
One of the primary applications of this compound is in catalysis . It serves as a catalyst or catalyst precursor in various organic synthesis reactions. The iron center enhances the catalytic efficiency, making it suitable for:
- Hydrogenation Reactions : Facilitating the addition of hydrogen to unsaturated compounds.
- Cross-Coupling Reactions : Used in palladium-catalyzed reactions to form carbon-carbon bonds.
Table 1: Comparison of Catalytic Activity
| Reaction Type | Catalyst Type | Efficiency |
|---|---|---|
| Hydrogenation | Tert-butyl carbamate; iron | High |
| Cross-coupling | Palladium with tert-butyl carbamate | Moderate to High |
Organic Synthesis
The compound is also employed in the synthesis of various organic molecules. Its structural features allow it to participate in:
- Synthesis of N-Boc-protected Anilines : Tert-butyl carbamate is used as a protecting group in amine chemistry.
- Formation of Tetrasubstituted Pyrroles : This process involves functionalization at specific positions, showcasing the versatility of the compound.
Case Study: Synthesis of N-Boc-protected Anilines
In a study involving palladium-catalyzed reactions, tert-butyl carbamate was effectively utilized to synthesize N-Boc-protected anilines from aryl halides. The reaction demonstrated high yields and selectivity, indicating the compound's utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of this compound depends on its individual components:
Tert-butyl carbamate: Acts as a protecting group for amines in peptide synthesis, preventing unwanted reactions during the synthesis process.
Cyclopenta-1,3-diene: Participates in Diels-Alder reactions, forming cyclohexene derivatives.
Cyclopentane: Undergoes substitution reactions, forming various substituted cyclopentanes.
Iron: Functions as a catalyst in various chemical reactions, facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: Similar to cyclopentane but with a six-membered ring.
Cyclohexadiene: Similar to cyclopenta-1,3-diene but with a six-membered ring and two double bonds.
Ethyl carbamate: Similar to tert-butyl carbamate but with an ethyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl carbamate: Unique due to its bulky tert-butyl group, providing steric hindrance and stability.
Cyclopenta-1,3-diene: Unique due to its conjugated diene system, making it highly reactive in Diels-Alder reactions.
Cyclopentane: Unique due to its saturated nature, making it less reactive than its unsaturated counterparts.
Biological Activity
The compound consisting of Tert-butyl carbamate , cyclopenta-1,3-diene , cyclopentane , and iron is a complex organometallic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant case studies.
Structure and Composition
The compound is a hybrid of organic and inorganic components:
- Tert-butyl carbamate : An organic carbamate used in pharmaceuticals.
- Cyclopenta-1,3-diene : A diene that can participate in Diels-Alder reactions.
- Cyclopentane : A saturated hydrocarbon that contributes to the stability of the structure.
- Iron : A transition metal known for its catalytic properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18Fe |
| Molecular Weight | 218.23 g/mol |
| IUPAC Name | Tert-butyl cyclopenta-1,3-diene iron(II) carbamate |
The biological activity of this compound is primarily attributed to the iron center's ability to undergo redox reactions. Iron can switch between +2 and +3 oxidation states, facilitating electron transfer processes crucial for various biological functions. This property allows it to act as a catalyst in biochemical reactions, particularly in drug metabolism and detoxification pathways.
Applications in Medicine
- Anticancer Activity : Research indicates that iron complexes can enhance the efficacy of certain chemotherapeutic agents. The redox properties of iron facilitate the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
- Drug Delivery Systems : The stability and biocompatibility of the compound make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .
- Biosensors : The compound has been explored for use in biosensors due to its electrochemical properties. It can be utilized to detect glucose levels in diabetic patients by facilitating electron transfer reactions .
Study 1: Anticancer Properties
A study published in Chemical Reviews examined the efficacy of iron-based compounds in cancer treatment. It was found that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines when combined with traditional chemotherapy drugs. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .
Study 2: Drug Delivery Systems
Another research article highlighted the use of organometallic compounds in drug delivery systems. The incorporation of Tert-butyl carbamate improved drug loading efficiency and release profiles. In vitro studies demonstrated enhanced cellular uptake and retention of the drug, indicating potential for targeted therapy applications .
Q & A
Q. What are the key roles of tert-butyl carbamate in Diels-Alder cycloadditions, and how do reaction conditions influence its reactivity?
Tert-butyl carbamate acts as a "chameleon" diene due to its adaptability in reacting with diverse dienophiles (e.g., electron-deficient or electron-rich partners). Optimal conditions include polar aprotic solvents (e.g., dichloromethane) at 25–60°C, with reaction times ranging from 12–48 hours. Steric and electronic effects of substituents on the dienophile significantly impact regioselectivity and yield .
Example Reaction Setup :
| Dienophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Maleimide | DCM | 25 | 85 |
| Quinone | THF | 60 | 72 |
Q. How can cyclopenta-1,3-diene be synthesized and stabilized for use in organometallic reactions?
Cyclopenta-1,3-diene is typically synthesized via dehydrohalogenation of cyclopentyl halides or catalytic dehydrogenation of cyclopentane. Stabilization requires inert atmospheres (Ar/N₂) and low temperatures (−20°C) to prevent dimerization. Its reactivity in iron-catalyzed [4+2] cycloadditions is enhanced by coordinating with Fe(0) catalysts, which reduce transition-state energy .
Q. What analytical techniques are critical for characterizing cyclopentane derivatives?
- Conformational Analysis : NMR (¹H and ¹³C) to study ring puckering and substituent effects.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess phase transitions.
- Structural Elucidation : X-ray crystallography for precise bond-length and angle measurements .
Advanced Research Questions
Q. How do hydrogen and halogen bonding interactions in tert-butyl carbamate derivatives affect their crystal packing and material properties?
Tert-butyl carbamate forms strong N–H···O hydrogen bonds and weak C–H···X (X = Cl, F) interactions, leading to layered or helical crystal structures. Conflicting crystallographic data (e.g., Baillargeon et al. vs. Das et al.) can arise from solvent polarity during crystallization. Methodological resolution involves:
- Comparing solvent-free vs. solvated crystals.
- Computational modeling (DFT) to predict intermolecular forces .
Crystallographic Comparison :
| Study | Interaction Type | Crystal System | Space Group |
|---|---|---|---|
| Baillargeon 2017 | N–H···O | Monoclinic | P2₁/c |
| Das 2016 | C–H···Cl | Triclinic | P-1 |
Q. What strategies mitigate data contradictions in mechanistic studies of iron-catalyzed cyclopentane functionalization?
Discrepancies often stem from competing pathways (e.g., radical vs. ionic mechanisms). Researchers should:
- Use isotopic labeling (²H/¹³C) to track intermediate formation.
- Combine kinetic isotope effect (KIE) studies with Mössbauer spectroscopy to identify active Fe species.
- Validate findings via in-situ IR or EPR spectroscopy .
Q. How do electronic effects in cyclopenta-1,3-diene influence its coordination behavior with transition metals?
Cyclopenta-1,3-diene’s π-electron density modulates metal-ligand bond strength. Electron-withdrawing substituents (e.g., –NO₂) reduce backdonation in Fe complexes, while electron-donating groups (e.g., –OCH₃) enhance stability. Cyclic voltammetry and XANES are used to quantify metal-ligand charge transfer .
Methodological Guidelines
-
Experimental Design for Tert-Butyl Carbamate Derivatives :
- Step 1 : Screen dienophiles using combinatorial libraries to assess steric/electronic compatibility.
- Step 2 : Optimize solvent polarity (Kamlet-Taft parameters) to maximize yield .
-
Handling Cyclopenta-1,3-diene :
- Store under argon with molecular sieves to prevent moisture-induced decomposition.
- Use Schlenk techniques for air-sensitive reactions .
-
Safety Protocols :
- Tert-butyl carbamate derivatives require fume hood use and PPE (nitrile gloves, lab coats) due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
